Cas no 590355-48-9 (2-Amino-5-isopropyl-N-phenylthiophene-3-carboxamide)

2-Amino-5-isopropyl-N-phenylthiophene-3-carboxamide is a thiophene-based carboxamide derivative with potential applications in pharmaceutical and agrochemical research. Its structure features an amino group at the 2-position and an isopropyl substituent at the 5-position of the thiophene ring, coupled with a phenylcarboxamide moiety. This compound may serve as a versatile intermediate in the synthesis of biologically active molecules, particularly in the development of kinase inhibitors or antimicrobial agents. The presence of both polar (amide, amino) and hydrophobic (isopropyl, phenyl) groups enhances its binding affinity and solubility profile, making it suitable for structure-activity relationship studies. Its well-defined synthetic route allows for consistent purity and scalability in research applications.
2-Amino-5-isopropyl-N-phenylthiophene-3-carboxamide structure
590355-48-9 structure
Product Name:2-Amino-5-isopropyl-N-phenylthiophene-3-carboxamide
CAS No:590355-48-9
MF:C14H16N2OS
MW:260.354641914368
MDL:MFCD03945878
CID:879244
Update Time:2026-04-29

2-Amino-5-isopropyl-N-phenylthiophene-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 2-AMINO-5-ISOPROPYL-N-PHENYLTHIOPHENE-3-CARBOXAMIDE
    • 2-Amino-5-isopropyl-N-phenylthiophene-3-carboxamide
    • MDL: MFCD03945878
    • Inchi: InChI=1S/C14H16N2OS/c1-9(2)12-8-11(13(15)18-12)14(17)16-10-6-4-3-5-7-10/h3-9H,15H2,1-2H3,(H,16,17)
    • InChI Key: PLCGRANNSRSMRT-UHFFFAOYSA-N
    • SMILES: CC(C1=CC(C(NC2=CC=CC=C2)=O)=C(S1)N)C

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4

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2-Amino-5-isopropyl-N-phenylthiophene-3-carboxamide Suppliers

Amadis Chemical Company Limited
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(CAS:590355-48-9)2-Amino-5-isopropyl-N-phenylthiophene-3-carboxamide
Order Number:A1166865
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:07
Price ($):240.0
Email:sales@amadischem.com

2-Amino-5-isopropyl-N-phenylthiophene-3-carboxamide Related Literature

Additional information on 2-Amino-5-isopropyl-N-phenylthiophene-3-carboxamide

Introduction to 2-Amino-5-isopropyl-N-phenylthiophene-3-carboxamide (CAS No. 590355-48-9)

2-Amino-5-isopropyl-N-phenylthiophene-3-carboxamide is a significant compound in the realm of pharmaceutical chemistry, exhibiting a unique structural framework that has garnered considerable attention from researchers worldwide. This compound, identified by its CAS number 590355-48-9, belongs to the thiophene derivatives, a class of molecules known for their diverse biological activities and potential applications in drug development.

The structural composition of 2-Amino-5-isopropyl-N-phenylthiophene-3-carboxamide consists of a thiophene core substituted with an amino group at the 2-position, an isopropyl group at the 5-position, and a phenyl group attached to the nitrogen atom of the carboxamide moiety. This specific arrangement not only contributes to its distinct chemical properties but also opens up numerous possibilities for its utility in medicinal chemistry.

In recent years, there has been a surge in research focused on thiophene derivatives due to their broad spectrum of biological activities. These compounds have shown promise in various therapeutic areas, including anticancer, anti-inflammatory, and antimicrobial applications. The presence of the amino and carboxamide functional groups in 2-Amino-5-isopropyl-N-phenylthiophene-3-carboxamide enhances its potential as a pharmacophore, enabling interactions with biological targets such as enzymes and receptors.

One of the most compelling aspects of this compound is its potential as a scaffold for drug design. The thiophene ring provides a rigid aromatic system that can be modified to optimize binding affinity and selectivity. Additionally, the substituents at the 2-, 5-, and nitrogen positions offer multiple sites for chemical manipulation, allowing researchers to fine-tune the properties of the molecule for specific biological outcomes.

Recent studies have highlighted the importance of thiophene derivatives in addressing unmet medical needs. For instance, research has demonstrated that certain thiophene-based compounds can inhibit the activity of kinases, which are crucial targets in cancer therapy. The structural features of 2-Amino-5-isopropyl-N-phenylthiophene-3-carboxamide make it a promising candidate for further investigation in this context.

The synthesis of 2-Amino-5-isopropyl-N-phenylthiophene-3-carboxamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically begins with the preparation of the thiophene core, followed by functionalization at the desired positions using appropriate chemical reagents. Advanced synthetic techniques, such as cross-coupling reactions and palladium catalysis, are often employed to achieve the desired structural complexity.

In terms of pharmacological activity, preliminary studies on 2-Amino-5-isopropyl-N-phenylthiophene-3-carboxamide have revealed intriguing results. In vitro assays have shown that this compound exhibits moderate activity against certain cancer cell lines, suggesting its potential as an anticancer agent. Furthermore, its interaction with biological targets has been explored using computational methods, providing insights into its mechanism of action.

The pharmaceutical industry is increasingly interested in developing novel therapeutics based on natural product-inspired scaffolds. Thiophene derivatives, with their rich structural diversity and biological relevance, are among the most studied classes of compounds in this regard. The unique combination of functional groups in 2-Amino-5-isopropyl-N-phenylthiophene-3-carboxamide aligns well with this trend, making it a valuable asset in drug discovery efforts.

Evaluation of the compound's pharmacokinetic properties is essential for assessing its potential as a drug candidate. Studies have begun to explore its solubility, stability, and metabolic pathways to understand how it behaves within the body. These findings are crucial for optimizing dosing regimens and minimizing side effects.

The future prospects for 2-Amino-5-isopropyl-N-phenylthiophene-3-carboxamide are promising, with ongoing research aimed at elucidating its full therapeutic potential. Collaborative efforts between academic institutions and pharmaceutical companies are likely to accelerate progress in this area. As our understanding of molecular interactions continues to grow, compounds like this one will play an increasingly important role in developing next-generation therapeutics.

In conclusion, 2-Amino-5-isopropyl-N-phenylthiophene-3-carboxamide, identified by its CAS number 590355-48-9, represents a significant advancement in pharmaceutical chemistry. Its unique structural features and demonstrated biological activity make it a compelling candidate for further research and development. As scientists continue to explore new frontiers in drug discovery, this compound is poised to make substantial contributions to modern medicine.

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Amadis Chemical Company Limited
(CAS:590355-48-9)2-Amino-5-isopropyl-N-phenylthiophene-3-carboxamide
A1166865
Purity:99%
Quantity:1g
Price ($):240.0
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